An In-Depth Technical Guide to 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine: Synthesis, Properties, and Biological Potential
An In-Depth Technical Guide to 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[2,3-d]pyrimidine Scaffold and the Significance of 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to the purine nucleobase. This bioisosteric relationship has propelled the development of numerous thieno[2,3-d]pyrimidine derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The fusion of a thiophene and a pyrimidine ring creates a unique electronic and steric environment, making it an attractive framework for designing targeted therapies, particularly kinase inhibitors[3][4][5].
This technical guide focuses on a specific derivative, 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine. The strategic placement of a chloro group at the 4-position renders the molecule susceptible to nucleophilic substitution, providing a versatile handle for the synthesis of diverse analogues. The 5-(4-isopropylphenyl) substituent introduces a lipophilic moiety that can engage in hydrophobic interactions within the binding sites of biological targets. This guide will provide a comprehensive overview of the fundamental properties, a detailed synthesis protocol, and an exploration of the potential biological applications of this compound, with a focus on its prospective role in cancer therapy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| CAS Number | 610274-03-8 | |
| Molecular Formula | C₁₅H₁₃ClN₂S | |
| Molecular Weight | 288.80 g/mol | |
| Appearance | Solid (Specific color and form may vary) | General knowledge |
| Melting Point | Not explicitly reported in the searched literature. Data for a similar compound, 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, is 139.0-148.0°C.[6] | Inferred from related compounds |
| Solubility | Not explicitly reported in the searched literature. Generally, such compounds are soluble in organic solvents like DMSO and DMF. | General knowledge |
Synthesis of 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine
The synthesis of 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine can be achieved through a multi-step process, commencing with the well-established Gewald reaction to construct the thiophene ring, followed by the formation of the pyrimidine ring and subsequent chlorination.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Amino-5-(4-isopropylphenyl)thiophene-3-carbonitrile (Gewald Reaction)
The Gewald reaction is a versatile and efficient method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, a nitrile with an active methylene group, and elemental sulfur, in the presence of a base.
-
Reactants:
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4-Isopropylbenzaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Base (e.g., triethylamine or morpholine)
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Solvent (e.g., ethanol or isopropanol)
-
-
Procedure:
-
To a stirred solution of 4-isopropylbenzaldehyde and malononitrile in the chosen solvent, add the base.
-
Add elemental sulfur portion-wise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the crude product with a cold solvent (e.g., ethanol) to remove impurities.
-
The product can be further purified by recrystallization or column chromatography.
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Step 2: Synthesis of 5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
The 2-aminothiophene derivative is then cyclized to form the thieno[2,3-d]pyrimidin-4(3H)-one core.
-
Reactants:
-
2-Amino-5-(4-isopropylphenyl)thiophene-3-carbonitrile
-
Formamide or Triethyl orthoformate followed by reaction with ammonia
-
-
Procedure (using Formamide):
-
Heat a mixture of 2-amino-5-(4-isopropylphenyl)thiophene-3-carbonitrile in an excess of formamide.
-
Maintain the temperature at reflux for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
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Step 3: Synthesis of 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine
The final step involves the chlorination of the hydroxyl group at the 4-position of the pyrimidine ring.
-
Reactants:
-
5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
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Suspend 5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and monitor the reaction by TLC.
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Once the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound.
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Spectroscopic Characterization (Anticipated Data)
-
¹H NMR:
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A singlet for the pyrimidine proton (H-6) in the region of δ 8.5-9.0 ppm.
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A singlet for the thiophene proton (H-2) around δ 7.5-8.0 ppm.
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A doublet-doublet system for the aromatic protons of the 4-isopropylphenyl group in the range of δ 7.2-7.8 ppm.
-
A septet for the methine proton of the isopropyl group around δ 2.9-3.1 ppm.
-
A doublet for the methyl protons of the isopropyl group around δ 1.2-1.4 ppm.
-
-
¹³C NMR:
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Signals for the pyrimidine and thiophene carbons in the aromatic region (δ 110-170 ppm).
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Signals for the carbons of the 4-isopropylphenyl group.
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A signal for the methine carbon of the isopropyl group around δ 34 ppm.
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A signal for the methyl carbons of the isopropyl group around δ 24 ppm.
-
-
IR Spectroscopy:
-
Characteristic C-Cl stretching vibration around 700-800 cm⁻¹.
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C=N and C=C stretching vibrations in the range of 1500-1650 cm⁻¹.
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
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Aliphatic C-H stretching vibrations below 3000 cm⁻¹.
-
-
Mass Spectrometry:
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The molecular ion peak (M⁺) corresponding to the molecular weight of 288.80 g/mol , with a characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
-
Biological Activity and Potential Applications
The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as kinase inhibitors[3][4][5]. The 4-chloro substituent serves as a crucial reactive site for the synthesis of a library of compounds with diverse functionalities, allowing for the exploration of structure-activity relationships (SAR).
Potential as a Kinase Inhibitor
Many thieno[2,3-d]pyrimidine derivatives have been reported as potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinases (PI3Ks)[3][5]. The 4-amino substituted derivatives, which can be readily synthesized from the 4-chloro precursor, often exhibit significant kinase inhibitory activity.
Anticipated Mechanism of Action
It is hypothesized that 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine and its derivatives could act as ATP-competitive inhibitors of protein kinases. The thieno[2,3-d]pyrimidine core can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain. The 5-(4-isopropylphenyl) group can occupy a hydrophobic pocket within the active site, contributing to the binding affinity and selectivity.
Caption: Proposed mechanism of action as an ATP-competitive kinase inhibitor.
Experimental Evaluation of Biological Activity
To ascertain the biological activity of 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine and its derivatives, a series of in vitro assays are recommended.
1. In Vitro Anticancer Activity Screening:
-
Cell Lines: A panel of human cancer cell lines should be used, for example, A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.
-
2. Kinase Inhibition Assays:
-
Target Kinases: Based on the structural features of the compound, a panel of relevant kinases (e.g., EGFR, VEGFR-2, Src family kinases) should be selected.
-
Assay: Various formats are available, including radiometric assays (measuring the incorporation of ³²P-ATP into a substrate) and non-radiometric assays such as ELISA-based methods or fluorescence-based assays.
-
Procedure (General):
-
Incubate the kinase, a specific substrate, and the test compound at various concentrations in an appropriate buffer.
-
Initiate the kinase reaction by adding ATP.
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of phosphorylated substrate.
-
Determine the IC₅₀ value for the inhibition of each kinase.
-
Conclusion and Future Directions
4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine is a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its synthetic accessibility, coupled with the known biological importance of the thieno[2,3-d]pyrimidine core, makes it an attractive starting point for medicinal chemistry campaigns. The 4-chloro position provides a convenient handle for the generation of diverse libraries of compounds, enabling a thorough exploration of the structure-activity relationship.
Future research should focus on the detailed biological evaluation of this compound and its derivatives. Comprehensive kinase profiling and testing against a broad panel of cancer cell lines will be crucial to identify specific cellular targets and to understand its full therapeutic potential. Further optimization of the structure, guided by computational modeling and SAR studies, could lead to the discovery of highly potent and selective drug candidates.
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2-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one - PubChem. [Link]
-
2-(chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol - NextSDS. [Link]
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